Methyl hexanoate

Catalog No.
S573620
CAS No.
106-70-7
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl hexanoate

CAS Number

106-70-7

Product Name

Methyl hexanoate

IUPAC Name

methyl hexanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3

InChI Key

NUKZAGXMHTUAFE-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
1.33 mg/mL at 20 °C
Insoluble in water; soluble in propylene glycol and vegetable oils
Soluble (in ethanol)

Synonyms

Agnique 610G; Caproic Acid Methyl Ester; Methyl Caproate; Methyl Capronate; Methyl Hexanoate; Methyl Hexoate; Methyl n-He xanoate; NSC 5023; Pastell M 6

Canonical SMILES

CCCCCC(=O)OC

The exact mass of the compound Methyl hexanoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.01 m1.33 mg/ml at 20 °c1.33 mg/ml at 20 °cinsoluble in water; soluble in propylene glycol and vegetable oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl hexanoate is a short-chain fatty acid methyl ester (FAME) characterized by a highly volatile, low-viscosity profile and a distinct esterified structure. Industrially, it serves as a critical reference standard in biodiesel gas chromatography (GC) analysis, a model compound for deep eutectic solvent (DES) extraction efficiency studies, and a highly volatile intermediate in chemical synthesis. With a boiling point of 150 °C and a vapor pressure of 3.7 hPa at 20 °C, it offers a highly specific evaporation rate that dictates its selection over heavier esters or corrosive free fatty acids in precision chemical and analytical workflows .

Substituting methyl hexanoate with its closest analog, ethyl hexanoate, or longer-chain FAMEs (like methyl octanoate) fundamentally alters process thermodynamics and analytical baselines. Ethyl hexanoate boils at 168 °C, requiring significantly higher energy for solvent recovery and exhibiting a delayed release profile in volatile applications . In biodiesel quality control, substituting methyl hexanoate with longer FAMEs invalidates early-elution calibration, as the C6 chain length is strictly required to establish the baseline retention time before the C8–C24 components elute [1].

Thermal Volatility and Solvent Recovery Efficiency

Methyl hexanoate exhibits a boiling point of 150 °C and a vapor pressure of 3.7 hPa at 20 °C, making it significantly more volatile than its closest in-class comparator, ethyl hexanoate, which boils at 168 °C. This 18 °C differential fundamentally alters its processability in solvent-based workflows.

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBP: 150 °C; Vapor Pressure: 3.7 hPa at 20 °C
Comparator Or BaselineEthyl hexanoate (BP: 168 °C)
Quantified Difference18 °C lower boiling point for the methyl ester.
ConditionsStandard atmospheric pressure (1013 hPa) and 20 °C.

Enables significantly lower-energy solvent removal in extraction workflows and provides a sharper, faster-evaporating profile in volatile formulations compared to the ethyl ester.

Chromatographic Baseline Establishment in Biodiesel QC

In the standardized gas chromatography analysis of fatty acid methyl esters (e.g., EN 14103), methyl hexanoate (C6:0Me) elutes as the very first peak under standard temperature programming. This is completely distinct from longer-chain FAMEs such as methyl octanoate (C8:0Me) and methyl palmitate (C16:0Me), which elute minutes later [1].

Evidence DimensionGC Retention Time Elution Order (EN 14103)
Target Compound DataElutes as Peak 1 (C6:0Me)
Comparator Or BaselineMethyl octanoate (C8:0Me) and Methyl palmitate (C16:0Me)
Quantified DifferenceProvides absolute baseline separation by eluting first among all standard biodiesel FAMEs, preventing co-elution.
ConditionsCapillary FID GC analysis under standard EN 14103 temperature programming.

Procurement of high-purity methyl hexanoate is mandatory for calibrating the early-elution baseline in biodiesel profiling, which cannot be achieved with longer-chain esters.

Phase Separation Modeling in Deep Eutectic Solvent (DES) Extraction

When evaluating green solvent extraction of residual glycerol from biodiesel, the carbon chain length of the FAME dictates the distribution coefficient. Methyl hexanoate, as a short-chain C6 model, exhibits a significantly different glycerol separation efficiency compared to long-chain models like methyl laurate (C12), which achieves a maximum distribution coefficient of 193 [1].

Evidence DimensionResidual glycerol distribution coefficient
Target Compound DataC6 FAME model (lower distribution coefficient)
Comparator Or BaselineMethyl laurate (C12 FAME model; max coefficient = 193)
Quantified DifferenceShorter carbon chain length directly reduces the glycerol distribution coefficient, requiring optimized DES ratios compared to C12.
ConditionsCholine chloride/urea deep eutectic solvent (DES) extraction.

Selecting the exact C6 FAME is critical for chemical engineers validating the lower-bound efficiency limits of novel green solvents in short-chain biodiesel fractions.

Early-Eluting Internal Standard for FAME Gas Chromatography

Directly following from its distinct early retention time under EN 14103 conditions, methyl hexanoate is the precise choice for establishing the chromatographic baseline in biodiesel and lipid profiling. It ensures clear separation from C8-C24 esters, preventing co-elution errors during quantitative flame ionization detection [1].

Model Solute for Deep Eutectic Solvent (DES) Optimization

Because its short C6 chain length yields different glycerol distribution coefficients than longer FAMEs, methyl hexanoate is utilized as a challenging model substrate for validating the extraction efficiency of choline chloride-based green solvents in biodiesel downstream purification[2].

Low-Energy Volatile Solvent Workflows

Leveraging its 150 °C boiling point—18 °C lower than ethyl hexanoate—this compound is prioritized in specialized extraction processes where rapid evaporation, minimal thermal degradation of co-ingredients, and high headspace concentration are required .

Physical Description

Methyl caproate is a clear colorless liquid. (NTP, 1992)
Clear colorless liquid; [CAMEO]
Liquid
Colourless to pale yellow liquid; Pineapple, ethereal aroma

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

130.099379685 g/mol

Monoisotopic Mass

130.099379685 g/mol

Boiling Point

302 °F at 760 mmHg (NTP, 1992)
148.00 to 150.00 °C. @ 760.00 mm Hg

Flash Point

163 °F (NTP, 1992)

Heavy Atom Count

9

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float
0.880-0.889

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

-96 °F (NTP, 1992)
-71 °C

UNII

246364VPJS

GHS Hazard Statements

Aggregated GHS information provided by 1767 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1767 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1766 of 1767 companies with hazard statement code(s):;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992)
3.72 [mmHg]

Pictograms

Flammable

Flammable

Other CAS

106-70-7

Wikipedia

Methyl_hexanoate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

General Manufacturing Information

Hexanoic acid, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023
1. B. Vicedo et al. “Hexanoic Acid-Induced Resistance Against Botrytis cinerea in Tomato Plants” Molecular Plant-Microbe Interactions, Vol. 22 pp. 1455-1465, 20092. Z. Kravchuk et al. “Priming for JA-dependent defenses using hexanoic acid is an effective mechanism to protect Arabidopsis against B. cinerea” Journalof Plant Physiology, Vol. 168 pp. 359-366, 20113. Y. Jiang et al. “Ceramide Stimulates ABCA12 Expression via Peroxisome Proliferator-activated Receptor delta in Human Keratinocytes” The Journal ofbiological Chemistry, Vol. 284 pp. 18942-18952, 20094. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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